![molecular formula C10H19NO B1490773 [3-(Cyclopropylmethyl)-3-piperidinyl]methanol CAS No. 1424940-92-0](/img/structure/B1490773.png)
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol
Overview
Description
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol, also known as 3-CPM, is a synthetic compound used in scientific research. It is a tertiary amine with a cyclic structure and a piperidine moiety. It is a white crystalline solid with a melting point of 68-71°C. 3-CPM is soluble in water, ethanol, and methanol and is insoluble in most organic solvents. It has a molecular weight of 161.22 g/mol and a molecular formula of C9H17NO.
Scientific Research Applications
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol is used in scientific research to study the effects of various drugs on the central nervous system. It has been used to investigate the mechanisms of action of a variety of drugs, including amphetamines, opiates, and cannabinoids. It has also been used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on behavior and cognition.
Mechanism of Action
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol acts as an agonist at the mu-opioid receptor and as an antagonist at the kappa-opioid receptor. It has also been shown to act as an agonist at the sigma-1 receptor. Additionally, it has been shown to inhibit the reuptake of serotonin and norepinephrine.
Biochemical and Physiological Effects
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol has been shown to produce a variety of physiological and biochemical effects. It has been shown to produce analgesic, anxiolytic, and sedative effects, as well as to increase locomotor activity. Additionally, it has been shown to produce antinociceptive, anti-inflammatory, and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using [3-(Cyclopropylmethyl)-3-piperidinyl]methanol in laboratory experiments is that it is a relatively inexpensive compound. Additionally, it is easy to synthesize and is relatively stable. However, there are some limitations to using [3-(Cyclopropylmethyl)-3-piperidinyl]methanol in laboratory experiments. It is not very soluble in organic solvents, which can make it difficult to use in certain experiments. Additionally, it is a relatively weak agonist at the mu-opioid receptor, which can limit its usefulness in certain experiments.
Future Directions
There are a variety of potential future directions for research on [3-(Cyclopropylmethyl)-3-piperidinyl]methanol. These include further investigations into its mechanism of action, its effects on behavior and cognition, and its potential therapeutic applications. Additionally, further research into its effects on the cardiovascular system, as well as its potential interactions with other drugs, could be beneficial. Finally, further research into its potential as a diagnostic tool for neurological disorders could be beneficial.
properties
IUPAC Name |
[3-(cyclopropylmethyl)piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-10(6-9-2-3-9)4-1-5-11-7-10/h9,11-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTPIZQTOZWLTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CC2CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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